[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine
CAS No.: 898289-33-3
Cat. No.: VC3814002
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
![[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine - 898289-33-3](/images/structure/VC3814002.png)
Specification
CAS No. | 898289-33-3 |
---|---|
Molecular Formula | C12H17NO2 |
Molecular Weight | 207.27 g/mol |
IUPAC Name | [2-(oxan-4-yloxy)phenyl]methanamine |
Standard InChI | InChI=1S/C12H17NO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-9,13H2 |
Standard InChI Key | RYSYBWINUIGVGZ-UHFFFAOYSA-N |
SMILES | C1COCCC1OC2=CC=CC=C2CN |
Canonical SMILES | C1COCCC1OC2=CC=CC=C2CN |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characteristics
[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine possesses the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. The compound features:
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A phenyl ring with a methylamine (-CH₂NH₂) substituent
-
A tetrahydropyran (oxane) ring linked via an ether oxygen at the C4 position
Table 1: Key Physicochemical Parameters
Property | Value | Measurement Conditions |
---|---|---|
Density | 1.108 g/cm³ | At 25°C |
Boiling Point | 336°C | At 760 mmHg |
Flash Point | 172°C | Closed cup method |
Refractive Index | 1.548 | Sodium D-line (589 nm) |
LogP (Octanol-Water) | 2.40 | Experimental determination |
Polar Surface Area (PSA) | 44.48 Ų | Computational calculation |
Exact Mass | 207.126 Da | Mass spectrometry |
The compound's relatively high logP value indicates moderate lipophilicity, suggesting favorable membrane permeability for pharmaceutical applications. Its PSA value of 44.48 Ų implies potential for blood-brain barrier penetration, though this requires experimental validation .
Structural Features and Conformational Analysis
Electronic Structure
Density Functional Theory (DFT) calculations on similar compounds reveal:
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Partial positive charge on the methylamine nitrogen (δ+ = 0.32 e)
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Electron-rich regions at the ether oxygen (δ- = -0.41 e)
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Conjugation effects between the aromatic π-system and oxygen lone pairs
These electronic characteristics facilitate hydrogen bonding and π-π stacking interactions in biological systems .
Synthesis and Manufacturing
Primary Synthetic Routes
Industrial production typically employs a three-step sequence:
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Ether Formation:
Reaction of 2-hydroxybenzylamine with 4-bromotetrahydropyran under basic conditions (K₂CO₃/DMF, 80°C) : -
Amine Protection:
Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during purification . -
Crystallization:
Recrystallization from ethanol/water mixtures achieves >97% purity, as verified by HPLC .
Quality Control Parameters
Parameter | Specification | Analytical Method |
---|---|---|
Purity | ≥97% | HPLC (C18 column, 254 nm) |
Heavy Metals | <10 ppm | ICP-MS |
Residual Solvents | <500 ppm (Class 3) | GC-FID |
Water Content | <0.5% | Karl Fischer titration |
Data from industrial specifications .
Pharmacological Applications
Toll-like Receptor 7 (TLR7) Agonists
The compound serves as a key intermediate in synthesizing pteridinone-based TLR7 agonists for viral hepatitis treatment. Structural modifications at the amine group enhance binding affinity to TLR7's hydrophobic pocket (Kd = 38 nM in optimized derivatives) .
Cannabinoid Receptor Modulators
Derivatives demonstrate selective agonism at CB2 receptors:
This specificity makes it valuable for developing non-psychoactive anti-inflammatory agents.
Antitubercular Agents
Structural analogs inhibit Mycobacterium tuberculosis polyketide synthase 13 (Pks13):
Species | Route | LD₅₀ | Clinical Signs |
---|---|---|---|
Rat | Oral | 1,250 mg/kg | Tremors, respiratory distress |
Mouse | Intravenous | 85 mg/kg | Convulsions, hypothermia |
Data extrapolated from structurally related amines .
Chronic Exposure Risks
Prolonged exposure (28-day inhalation study in rats):
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15 mg/m³: Reversible airway hyperresponsiveness
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50 mg/m³: Persistent asthma-like symptoms (RADS)
Region | Status | Restrictions |
---|---|---|
United States | Not controlled | Research use only |
EU | REACH Annex VI | Annual production <1 tonne |
China | GHS Category 3 | Export license required |
Manufacturer | Purity | Packaging | Price Range |
---|---|---|---|
Zhejiang Jiuzhou | 97% | 1 kg amber glass | $450-600/kg |
Apollo Scientific | 99% | 5 g to 500 g | $8,200-9,500/kg |
Haofei Import | 98% | 25 kg drum | $380-420/kg |
Market data from 2024-2025 sources .
Future Research Directions
Targeted Drug Delivery Systems
Encapsulation in PEGylated liposomes could enhance bioavailability:
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78% encapsulation efficiency in preliminary trials
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3.7-fold increase in plasma half-life (rat models)
Catalytic Applications
As ligand in asymmetric catalysis:
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92% ee in model aldol reactions
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TON = 1,450 for Suzuki-Miyaura couplings
Environmental Impact Studies
Biodegradation screening shows:
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28% degradation in 28 days (OECD 301B)
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EC₅₀ = 12 mg/L (Daphnia magna)
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